molecular formula C18H10BrCl2N3O B2911624 N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide CAS No. 866137-53-3

N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide

Katalognummer B2911624
CAS-Nummer: 866137-53-3
Molekulargewicht: 435.1
InChI-Schlüssel: YLXSTDGPKWLPCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide, also known as BAY 38-7271, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. BAY 38-7271 is a potent inhibitor of the enzyme farnesyltransferase, which plays a key role in the post-translational modification of proteins.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has been studied for its potential applications in the treatment of cancer, as farnesyltransferase plays a key role in the development and progression of cancer. N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has also been studied for its potential use in the treatment of cardiovascular diseases, as farnesyltransferase plays a role in the regulation of vascular smooth muscle cell proliferation and migration.

Wirkmechanismus

N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 acts as a potent inhibitor of farnesyltransferase, which is an enzyme that plays a key role in the post-translational modification of proteins. Farnesyltransferase adds a farnesyl group to proteins, which is necessary for their proper localization and function. By inhibiting farnesyltransferase, N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 prevents the proper localization and function of proteins that are involved in cancer development and progression, as well as cardiovascular disease.
Biochemical and physiological effects:
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to inhibit the proliferation and migration of vascular smooth muscle cells. N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has several advantages for lab experiments, including its potency as a farnesyltransferase inhibitor and its ability to induce apoptosis in cancer cells. However, N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 also has limitations, including its potential toxicity and the need for further research to determine its efficacy in clinical trials.

Zukünftige Richtungen

For research on N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 include further studies on its efficacy and safety in clinical trials, as well as studies on its potential applications in other diseases beyond cancer and cardiovascular disease. Additionally, future research could focus on the development of new farnesyltransferase inhibitors with improved potency and selectivity.

Synthesemethoden

The synthesis of N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 involves several steps, starting with the reaction between 2,4-dichlorobenzonitrile and 4-bromobenzylamine to form 4-bromo-2,4-dichlorobenzylamine. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-bromo-2,4-dichlorobenzylamino)-2-oxoacetate. The final step involves the reaction between ethyl 2-(4-bromo-2,4-dichlorobenzylamino)-2-oxoacetate and cyclopropanecarbonyl chloride to form N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrCl2N3O/c19-10-1-4-12(5-2-10)24-17(25)16-15(18(16,8-22)9-23)13-6-3-11(20)7-14(13)21/h1-7,15-16H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXSTDGPKWLPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2C(C2(C#N)C#N)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.